molecular formula C8H15N B13640937 1-Isopropyl-3-azabicyclo[3.1.0]hexane

1-Isopropyl-3-azabicyclo[3.1.0]hexane

Cat. No.: B13640937
M. Wt: 125.21 g/mol
InChI Key: NFZXXFXYXOPLNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Isopropyl-3-azabicyclo[3.1.0]hexane is a bicyclic amine characterized by a fused cyclopropane and cyclohexane ring system, with an isopropyl group at position 1 and a nitrogen atom at position 2. This structure imparts unique steric and electronic properties, making it valuable in medicinal chemistry and natural product research.

Properties

Molecular Formula

C8H15N

Molecular Weight

125.21 g/mol

IUPAC Name

1-propan-2-yl-3-azabicyclo[3.1.0]hexane

InChI

InChI=1S/C8H15N/c1-6(2)8-3-7(8)4-9-5-8/h6-7,9H,3-5H2,1-2H3

InChI Key

NFZXXFXYXOPLNM-UHFFFAOYSA-N

Canonical SMILES

CC(C)C12CC1CNC2

Origin of Product

United States

Preparation Methods

Halogenation and Cyanation Route

A foundational method involves the halogenation of 3-azabicyclo[3.1.0]hexane using N-chlorosuccinimide in diethyl ether under nitrogen atmosphere, followed by treatment with potassium hydroxide and liquid hydrogen cyanide to yield trans-2-cyano-3-azabicyclo[3.1.0]hexane. The process includes:

  • Stirring 3-azabicyclo[3.1.0]hexane with N-chlorosuccinimide at room temperature.
  • Filtration to remove succinimide byproduct.
  • Addition of potassium hydroxide in ethanol at low temperature, causing an exothermic reaction.
  • Introduction of liquid hydrogen cyanide to form the cyano derivative.
  • Purification by distillation to isolate trans-2-cyano-3-azabicyclo[3.1.0]hexane with yields around 65%.

This method is scalable and reproducible, providing a key intermediate for further transformations.

Hydrolysis to Carboxylic Acid Derivatives

The cyano derivatives obtained can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids, such as trans-2-carboxy-3-azabicyclo[3.1.0]hexane. Typical conditions include:

  • Refluxing the cyano compound in 6N hydrochloric acid at 100°C for 3 hours.
  • Removal of organic solvents by distillation.
  • Ion-exchange resin treatment to purify the acid.
  • Recrystallization from aqueous isopropyl alcohol to obtain high purity crystalline product with yields around 61-75%.

This hydrolysis step is critical for introducing functional groups amenable to further chemical modifications.

Alkylation to Introduce the Isopropyl Group

The introduction of the isopropyl group on the nitrogen atom of the 3-azabicyclo[3.1.0]hexane ring is typically achieved via alkylation reactions. Although explicit procedures for 1-isopropyl substitution are less frequently detailed, general alkylation strategies involve:

  • Deprotonation of the nitrogen atom using a strong base.
  • Reaction with isopropyl halides or sulfonates as alkylating agents.
  • Control of reaction conditions to avoid over-alkylation or ring-opening side reactions.

This step is essential for tailoring the compound’s pharmacological properties and structural diversity.

Alternative Synthetic Approaches: 1,3-Dipolar Cycloaddition

Recent studies have demonstrated the synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via 1,3-dipolar cycloaddition reactions involving azomethine ylides and cyclopropenes. Although this method primarily targets spirocyclic derivatives, it exemplifies the versatility of the 3-azabicyclo[3.1.0]hexane scaffold for complex molecular architectures.

Comparative Data Table of Key Preparation Steps

Step Reagents/Conditions Product Yield (%) Notes
Halogenation N-chlorosuccinimide, diethyl ether, N2 N-chloro-3-azabicyclo[3.1.0]hexane - Room temperature, 2-1.5 h
Cyanation KOH in ethanol, liquid hydrogen cyanide trans-2-cyano-3-azabicyclo[3.1.0]hexane 65 Exothermic reaction, room temperature
Acidic Hydrolysis 6N HCl, reflux 100°C, ion exchange resin trans-2-carboxy-3-azabicyclo[3.1.0]hexane 61-75 Recrystallization from isopropyl alcohol
Alkylation (general) Base, isopropyl halide 1-isopropyl-3-azabicyclo[3.1.0]hexane Variable Requires optimization
1,3-Dipolar Cycloaddition Azomethine ylide, cyclopropenes Bis-spirocyclic derivatives - For derivative synthesis

Research Insights and Practical Considerations

  • The halogenation-cyanation-hydrolysis sequence is well-documented and provides a reliable route to key intermediates.
  • Control of reaction temperature and atmosphere (nitrogen blanket) is critical to avoid side reactions and ensure product purity.
  • The preparation of the cyano intermediate can be challenging due to handling of toxic reagents like liquid hydrogen cyanide.
  • Alkylation steps require careful stoichiometric control to selectively introduce the isopropyl group without ring cleavage.
  • Alternative synthetic methods such as 1,3-dipolar cycloaddition expand the chemical space but are more complex and less direct for simple isopropyl derivatives.

Chemical Reactions Analysis

1-(Propan-2-yl)-3-azabicyclo[3.1.0]hexane undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions. The major products formed from these reactions depend on the reagents and conditions used.

Scientific Research Applications

1-(Propan-2-yl)-3-azabicyclo[3.1.0]hexane has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a subject of interest in studying biological interactions.

    Industry: Used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 1-(propan-2-yl)-3-azabicyclo[3.1.0]hexane involves its interaction with specific molecular targets. The nitrogen atom within the bicyclic structure can form interactions with biological molecules, influencing various pathways and processes. These interactions can lead to changes in the activity of enzymes or receptors, resulting in the compound’s observed effects.

Comparison with Similar Compounds

1-Phenyl-3-azabicyclo[3.1.0]hexane

  • Structure : A phenyl group replaces the isopropyl substituent at position 1.
  • Unlike 1-isopropyl derivatives, phenyl-substituted analogs exhibit pronounced receptor selectivity due to aromatic π-interactions .
  • Synthetic Utility : Used in structure-affinity relationship studies to optimize ligand-receptor binding .

6,6-Dimethyl-3-azabicyclo[3.1.0]hexane

  • Structure : Methyl groups at position 6 introduce steric hindrance.
  • Applications : Primarily employed as a rigid scaffold in drug discovery. The dimethyl groups restrict conformational flexibility, enhancing binding specificity in target proteins .

1-(4-Bromophenyl)-3-azabicyclo[3.1.0]hexane

  • Structure : A bromophenyl group at position 1 enhances electronic density.
  • Role in Drug Discovery : Stocked as a research compound (AS99534), its halogenated aryl group facilitates cross-coupling reactions for further functionalization .

Non-Azabicyclo Analogs: Sabinene

  • Natural Occurrence: Found in plant extracts (e.g., nutmeg) as a monoterpene.
  • Bioactivity : Exhibits antimicrobial properties and serves as a marker for plant spoilage. Unlike azabicyclo derivatives, sabinene lacks nitrogen-mediated hydrogen bonding, limiting its use in receptor-targeted therapies .

Pharmacologically Active Derivatives

Saxagliptin

  • Structure : 2-Azabicyclo[3.1.0]hexane fused with an adamantylglycine moiety.
  • Therapeutic Use : A DPP-4 inhibitor for type 2 diabetes. The nitrogen position (2-aza vs. 3-aza) and adamantyl group enhance metabolic stability and target engagement compared to 1-isopropyl derivatives .

Table 1: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Substituents Key Properties/Activities Reference
1-Isopropyl-3-azabicyclo[3.1.0]hexane C9H17N Isopropyl at position 1 Antimicrobial, synthetic intermediate
1-Phenyl-3-azabicyclo[3.1.0]hexane C11H13N Phenyl at position 1 σ receptor ligand (Ki < 100 nM)
Sabinene C10H16 4-methylene, isopropyl Antimicrobial, plant volatile compound
Saxagliptin C18H25N3O2 2-aza with adamantyl group DPP-4 inhibitor (IC50 = 0.6 nM)
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane C7H13N Dimethyl at position 6 Conformationally restricted building block

Q & A

Q. What are the validated synthetic routes for 1-isopropyl-3-azabicyclo[3.1.0]hexane, and how do reaction conditions influence yield and stereochemistry?

  • Methodological Answer : The compound can be synthesized via cyclopropanation strategies using methyl 2-chloro-2-cyclopropylideneacetate as a precursor, followed by azabicyclo ring closure. Reaction conditions such as temperature (optimized at 0–5°C for cyclopropane stability) and solvent polarity (e.g., dichloromethane vs. THF) significantly impact stereoselectivity. For example, low temperatures favor retention of the bicyclic core geometry . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate enantiopure forms, as evidenced by NMR and crystallographic data .

Q. How can researchers characterize the structural integrity of this compound derivatives using spectroscopic techniques?

  • Methodological Answer : Use a combination of 1H^1H-NMR and 13C^{13}C-NMR to resolve the bicyclic scaffold’s proton environments and quaternary carbons. For example, the isopropyl group’s methyl protons appear as a doublet (δ 1.0–1.2 ppm), while the azabicyclo bridgehead protons resonate as distinct multiplets (δ 2.5–3.5 ppm) . Mass spectrometry (EI-MS) with NIST-validated fragmentation patterns confirms molecular weight and functional group stability . X-ray crystallography (e.g., CCDC-deposited data) provides definitive proof of stereochemistry and bond angles .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data for 3-azabicyclo[3.1.0]hexane derivatives across different assay systems?

  • Methodological Answer : Discrepancies in IC50_{50} values or receptor binding affinities may arise from assay-specific variables (e.g., cell membrane permeability, pH). To address this:
  • Perform parallel assays using isogenic cell lines to control for genetic variability.
  • Validate target engagement via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure direct binding kinetics .
  • Cross-reference PubChem bioactivity data with in-house results to identify outliers caused by impurities (e.g., hydrochloride salts vs. free bases) .

Q. How can researchers optimize the pharmacological profile of this compound derivatives for multi-target engagement?

  • Methodological Answer :
  • Structural Modifications : Introduce electron-withdrawing groups (e.g., nitro or carbonyl) at the 6-position to enhance sigma receptor affinity, as demonstrated in 1-(4-nitrophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione derivatives .
  • Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding poses at GPCRs or ion channels. For example, the bicyclic core’s rigidity favors π-π stacking with aromatic residues in sigma-1 receptors .
  • ADMET Profiling : Assess metabolic stability using human liver microsomes and PAMPA assays for blood-brain barrier permeability .

Q. What experimental approaches validate the enantiomeric purity of this compound, and how do enantiomers differ in biological activity?

  • Methodological Answer :
  • Chiral Resolution : Use chiral HPLC (e.g., Chiralpak IA column, hexane/isopropanol mobile phase) to separate enantiomers. Monitor optical rotation ([α]D_D) to confirm configuration .
  • Biological Testing : Compare enantiomers in functional assays. For example, the (+)-(1R,5S) enantiomer of a related compound showed 10-fold higher sigma-2 receptor binding than the (-)-form .
  • Crystallographic Validation : Resolve crystal structures of each enantiomer to correlate absolute configuration with activity .

Q. How can researchers address synthetic challenges in scaling up this compound derivatives while maintaining stereochemical fidelity?

  • Methodological Answer :
  • Process Optimization : Replace batch reactions with flow chemistry to control exothermic cyclopropanation steps and improve reproducibility .
  • Catalytic Systems : Screen palladium or ruthenium catalysts for asymmetric hydrogenation to enhance enantiomeric excess (e.g., >95% ee achieved with Ru-BINAP complexes) .
  • Quality Control : Implement in-line PAT (process analytical technology) tools like FTIR to monitor intermediate stability during scale-up .

Data Analysis and Reproducibility

Q. How should researchers interpret conflicting spectral data (e.g., NMR, IR) for 3-azabicyclo[3.1.0]hexane derivatives reported in public databases?

  • Methodological Answer :
  • Reference Standards : Cross-check with NIST Chemistry WebBook entries for IR absorption bands (e.g., C-N stretch at 1250–1350 cm1^{-1}) and MS fragmentation patterns .
  • Solvent Artifacts : Account for solvent-induced shifts in NMR (e.g., DMSO-d6_6 vs. CDCl3_3) by replicating published conditions.
  • Crystallographic Validation : Use deposited CCDC data to resolve ambiguities in proton assignments .

Safety and Compliance

Q. What are the critical safety protocols for handling 3-azabicyclo[3.1.0]hexane derivatives with reactive functional groups (e.g., nitro or sulfonyl)?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and flame-resistant lab coats to prevent skin/eye contact .
  • Waste Management : Segregate halogenated byproducts (e.g., from tosyl intermediates) for incineration by licensed hazardous waste handlers .
  • Ventilation : Use fume hoods with HEPA filters during reactions generating aerosols (e.g., Grignard reagent additions) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.